The synthesis of N-tert-Butyl-3-methylpyridine-2-carboxamide typically involves the reaction of 3-methylpyridine-2-carboxylic acid with tert-butylamine. A common method includes the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is generally conducted in an organic solvent, such as dichloromethane, at room temperature.
This method allows for the efficient formation of N-tert-Butyl-3-methylpyridine-2-carboxamide with high yields .
The molecular structure of N-tert-Butyl-3-methylpyridine-2-carboxamide can be described as follows:
InChI=1S/C11H16N2O/c1-8-6-5-7-12-9(8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14)XYBOIZQGIVYRFV-UHFFFAOYSA-NThese structural features contribute to its unique chemical properties and reactivity .
N-tert-Butyl-3-methylpyridine-2-carboxamide participates in various chemical reactions:
These reactions demonstrate its versatility in synthetic organic chemistry .
N-tert-Butyl-3-methylpyridine-2-carboxamide exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action may involve:
The precise targets and pathways vary based on experimental conditions and intended applications .
These properties are crucial for determining suitable applications in laboratory settings and industrial processes .
N-tert-Butyl-3-methylpyridine-2-carboxamide has various scientific applications:
Its versatility makes it valuable across multiple fields, including medicinal chemistry and materials science .
The systematic name N-tert-butyl-3-methylpyridine-2-carboxamide follows IUPAC rules by designating the pyridine ring as the parent structure. The name explicitly specifies two critical substituents:
The prefix "tert-butyl" denotes a tertiary butyl group where the functional group bonds to a tertiary carbon (bonded to three alkyl groups). This distinguishes it from other butyl isomers (n-butyl, sec-butyl, isobutyl) [1] . The term "N-tert-butyl" indicates the attachment point is the amide nitrogen, not the pyridine nitrogen [4] [8]. Alternative names like N-(1,1-dimethylethyl)-3-methyl-2-pyridinecarboxamide reflect the same structure but are less common [5] [8].
The molecular formula C₁₁H₁₆N₂O is consistently verified across chemical databases (PubChem, ChemSrc) and commercial suppliers. This formula accounts for:
The molecular weight is calculated as 192.26 g/mol, corroborated by high-resolution mass spectrometry (Exact Mass: 192.126 Da) [4] [5] [8].
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂O | [4] [8] |
| Molecular Weight | 192.26 g/mol | [5] [8] |
| XLogP3 (Partition Coefficient) | 1.8 | [5] |
| Density | 1.018 g/cm³ | [8] |
| Boiling Point | 333.4°C at 760 mmHg | [8] |
The pyridine ring exhibits a planar, aromatic structure with ortho-, meta-, and para- substitution sites relative to the ring nitrogen. Key substitution features include:
The SMILES notation CC1=C(N=CC=C1)C(=O)NC(C)(C)C unambiguously defines the connectivity and regiochemistry [5] [8].
Compared to analogues like tert-butyl (4-methylpyridin-2-yl)carbamate (C₁₁H₁₆N₂O₂), structural divergences include:
Table 2: Structural Comparison with Analogues
| Compound | Molecular Formula | Key Functional Group | Substitution on Pyridine |
|---|---|---|---|
| N-tert-butyl-3-methylpyridine-2-carboxamide | C₁₁H₁₆N₂O | Carboxamide | Methyl at C3 |
| tert-butyl (4-methylpyridin-2-yl)carbamate | C₁₁H₁₆N₂O₂ | Carbamate | Methyl at C4 |
| N-tert-butyl-3-methoxybenzamide | C₁₂H₁₇NO₂ | Carboxamide (benzoic) | Methoxy at C3 |
The tert-butyl group in all cases provides steric bulk and lipophilicity (evidenced by XLogP3 ~1.8–2.3) but lacks α-hydrogens, reducing susceptibility to oxidation [1] [9].
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5